Product packaging for Sabiporide(Cat. No.:CAS No. 324758-66-9)

Sabiporide

Cat. No.: B1680475
CAS No.: 324758-66-9
M. Wt: 408.4 g/mol
InChI Key: SRRHGTUDJFMQIV-UHFFFAOYSA-N
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Description

Historical Context of Na+/H+ Exchanger 1 (NHE1) Inhibitor Development

The development of Na+/H+ exchanger (NHE) inhibitors is built upon decades of research into the fundamental processes of cellular ion transport and pH regulation. The existence of Na+/H+ exchange activity was first identified in bacteria in the 1970s, and the first mammalian NHE isoform, NHE1, was cloned in 1989. nih.gov NHE1 is a ubiquitous transporter found in the plasma membrane of virtually all mammalian cells, where it plays a crucial "housekeeping" role by extruding a single intracellular proton in exchange for one extracellular sodium ion to regulate intracellular pH and cell volume. nih.govimrpress.comoup.com

In the myocardium, NHE1 is the predominant isoform. imrpress.comjscholaronline.org Its activity is heightened during pathological conditions like ischemia, where intracellular acidosis develops. jscholaronline.org While this activation is a natural response to restore pH, its overactivity during ischemia and subsequent reperfusion can lead to an overload of intracellular sodium. This sodium overload, in turn, drives a reversal of the Na+/Ca2+ exchanger, causing a harmful accumulation of intracellular calcium, which contributes to myocardial injury, dysfunction, and cell death. nih.gov

This understanding spurred pharmaceutical interest in developing inhibitors of NHE1. imrpress.com

First-Generation Inhibitors : Early pharmacological studies utilized the potassium-sparing diuretic Amiloride (B1667095) and its more potent derivatives, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA). nih.govimrpress.comresearchgate.net However, these compounds were not highly selective for NHE1 and also inhibited other ion transporters. oup.comresearchgate.net

Second-Generation Inhibitors : The quest for greater selectivity led to the development of benzoylguanidine derivatives. Compounds like Cariporide (B1668443) and Eniporide emerged as highly selective NHE1 inhibitors. nih.govnih.govresearchgate.net These agents showed significant promise in preclinical animal models of myocardial ischemia and reperfusion, demonstrating protective effects against necrosis, arrhythmias, and mechanical dysfunction. researchgate.netjacc.org Despite promising preclinical data, large-scale clinical trials with these inhibitors yielded mixed or disappointing results, sometimes attributed to insufficient dosing or other factors. researchgate.netahajournals.org This highlighted the need for continued development and investigation in the field. jacc.org

Rationale for Investigating Sabiporide as a Therapeutic Agent

This compound, a benzoguanidine compound, was developed as a next-step specific NHE1 inhibitor. capes.gov.br The primary rationale for its investigation stemmed from its distinct pharmacological profile, which offered potential advantages over previous inhibitors. Research characterized this compound as a potent and highly specific inhibitor of NHE1, capable of efficiently discriminating between NHE isoforms. researchgate.netcapes.gov.br

Key characteristics that justified its investigation include:

High Potency and Selectivity : Studies using fibroblasts engineered to express different NHE isoforms demonstrated this compound's high affinity for NHE1. It discriminates effectively between NHE1, NHE2, and NHE3, showing significantly lower affinity for the other isoforms. researchgate.netcapes.gov.br

Unique Binding Kinetics : A remarkable feature of this compound is its slow dissociation kinetics. Compared to Amiloride and Cariporide, whose inhibitory effects diminish rapidly after being washed out, this compound's inhibition is exceptionally persistent, with a half-time of 7 hours. researchgate.netcapes.gov.br This suggests a unique and stable binding to the exchanger, a property that could be therapeutically advantageous.

This combination of high potency, selectivity, and persistent action provided a strong rationale for exploring this compound as a cardioprotective agent, with the hypothesis that it could effectively block the detrimental effects of NHE1 hyperactivation during events like myocardial ischemia-reperfusion. researchgate.netcapes.gov.bruni.lu

Table 1: Inhibitory Constants (Ki) and Dissociation Half-Time of NHE1 Inhibitors

Compound Target Isoform Inhibitory Constant (Ki) Dissociation Half-Time
This compound NHE-1 5 ± 1.2 x 10⁻⁸ M researchgate.netcapes.gov.br 7 hours researchgate.netcapes.gov.br
NHE-2 3 ± 0.9 x 10⁻⁶ M researchgate.netcapes.gov.br Not Reported
NHE-3 >1 mM researchgate.netcapes.gov.br Not Reported
Amiloride NHE-1 Not Reported 1 minute researchgate.netcapes.gov.br
Cariporide NHE-1 Not Reported 2.5 minutes researchgate.netcapes.gov.br

Overview of Preclinical Therapeutic Areas Explored for this compound

This compound has been evaluated in several preclinical models to assess its therapeutic potential. The overwhelming focus of this research has been on cardiovascular and systemic ischemic conditions.

Myocardial Ischemia-Reperfusion Injury : This is the most extensively studied area for this compound. In preclinical models, particularly in rats, this compound demonstrated significant cardioprotective effects when administered before ischemia or just before reperfusion. uni.lunih.gov The studies showed that the compound could dose-dependently reduce the size of a myocardial infarction and the severity of ischemia-induced arrhythmias. researchgate.netnih.gov The mechanism of this protection is attributed in part to the attenuation of downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the expression of inducible nitric oxide synthase (iNOS). researchgate.netuni.lunih.gov

Systemic Ischemia and Metabolic Acidosis : The utility of this compound has been explored in conditions of whole-body ischemia and severe metabolic acidosis, which can occur following events like cardiac arrest or hemorrhagic shock. plos.org In a porcine model of asphyxia-induced cardiac arrest, post-resuscitation administration of this compound was found to improve cardiac function, enhance blood flow to vital organs, and reduce the systemic inflammatory response. researchgate.netplos.org Similarly, in a pig model of severe lactic acidosis, this compound treatment improved cardiovascular function, attenuated the excessive rise in pulmonary artery pressure, and reduced mortality. plos.org

Organ Injury and Inflammation : Across various preclinical models, this compound treatment has been associated with a reduction in markers of organ damage and inflammation. For instance, in studies of metabolic acidosis and ischemia-reperfusion, this compound-treated groups showed significantly lower plasma levels of cardiac troponin I (a marker of heart muscle damage) and enzymes indicating liver injury (ALT and AST). uni.luplos.org Furthermore, a reduction in pro-inflammatory cytokines like TNF-α and IL-6 was observed, suggesting an anti-inflammatory effect secondary to improved tissue perfusion and cellular protection. researchgate.netplos.org

Neurological Disorders : While the primary focus has been cardiovascular, the role of NHE1 in the central nervous system has prompted some investigation into its inhibitors for neurological conditions. arizona.edu Preclinical studies have explored the effect of this compound on blood-brain barrier dysfunction following ischemia/hypoxia. ncats.io

Table 2: Summary of Key Preclinical Findings for this compound

Therapeutic Area Animal Model Key Findings
Myocardial Ischemia-Reperfusion Rat Reduced infarct size by 38.6% when given before reperfusion. uni.lunih.gov Dose-dependently reduced ischemia-induced arrhythmias. researchgate.netnih.gov Decreased circulating levels of creatine (B1669601) phosphokinase and troponin I. researchgate.netuni.lu
Asphyxia-Induced Cardiac Arrest Pig Improved left ventricular ejection fraction (47% in this compound group vs. 33% in control). researchgate.net Reduced cardiac myeloperoxidase by 53% and troponin I by 51%. researchgate.net
Metabolic Acidosis Pig Improved cardiac output by 51%. plos.org Reduced plasma levels of TNF-α by 33% and IL-6 by 63%. plos.org Reduced plasma troponin-I (marker of myocardial injury) by 54%. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F3N6O2 B1680475 Sabiporide CAS No. 324758-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324758-66-9

Molecular Formula

C18H19F3N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-(diaminomethylidene)-4-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H19F3N6O2/c19-18(20,21)12-10-11(15(28)25-17(22)23)3-4-14(12)26-6-8-27(9-7-26)16(29)13-2-1-5-24-13/h1-5,10,24H,6-9H2,(H4,22,23,25,28)

InChI Key

SRRHGTUDJFMQIV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIIB 722
BIIB-722
BIIB722
sabiporide

Origin of Product

United States

Mechanistic Pharmacology of Sabiporide

Direct Inhibition of Sodium/Hydrogen Exchanger 1 (NHE1)

Sabiporide functions as a potent and selective inhibitor of the NHE1 transporter. nih.gov The NHE1 exchanger is a ubiquitous transmembrane protein responsible for regulating intracellular pH by extruding one intracellular proton in exchange for one extracellular sodium ion. nih.govacs.org During conditions such as ischemia, excessive NHE1 activation can lead to intracellular sodium overload, which in turn promotes calcium entry via the reversal of the Na+/Ca2+ exchanger, contributing to cellular injury. nih.govacs.orgkarger.com Inhibition of NHE1 by compounds like this compound is a strategy explored for cardioprotection and other therapeutic benefits. nih.govacs.org

Characterization of Isoform Selectivity (NHE1 vs. NHE2, NHE3)

This compound demonstrates significant selectivity for the NHE1 isoform compared to other NHE isoforms, specifically NHE2 and NHE3. Experiments conducted on fibroblasts expressing different NHE isoforms have characterized this selectivity. This compound exhibits a high affinity for NHE1, with reported Ki values around 5 ± 1.2 x 10-8 M in fibroblasts. nih.govresearchgate.net In contrast, its affinity for NHE2 is considerably lower, with Ki values around 3 ± 0.9 x 10-6 M. nih.govresearchgate.net For NHE3, the inhibitory effect is even weaker, with Ki values reported as > 1 mM. nih.govresearchgate.net Similar Ki values for NHE1 inhibition have been observed in rat cardiomyocytes (7 ± 1 x 10-9 M) and human platelets (2.7 ± 0.4 x 10-8 M). researchgate.net This distinct selectivity profile highlights this compound's preferential targeting of the NHE1 transporter. nih.govresearchgate.netnih.gov

The following table summarizes the isoform selectivity data:

NHE IsoformKi (M)Cell TypeSource
NHE15 ± 1.2 x 10-8Fibroblasts nih.govresearchgate.net
NHE17 ± 1 x 10-9Rat Cardiomyocytes researchgate.net
NHE12.7 ± 0.4 x 10-8Human Platelets researchgate.net
NHE23 ± 0.9 x 10-6Fibroblasts (stably expressing NHE-2) nih.govresearchgate.net
NHE3> 1 x 10-3Fibroblasts (stably expressing NHE-3) nih.govresearchgate.net

Analysis of Dissociation Kinetics

A notable characteristic of this compound's interaction with NHE1 is its slow dissociation kinetics. researchgate.netnih.govmedkoo.com This persistent inhibition distinguishes it from other NHE1 inhibitors like amiloride (B1667095) and cariporide (B1668443). nih.govresearchgate.net Studies involving rinse-out experiments have shown that the inhibitory effect of this compound on NHE1 persists for an extended period. nih.govresearchgate.netnih.gov The half-time for the decay of inhibition after rinse-out for this compound has been reported to be approximately 7 hours. nih.govresearchgate.net In comparison, amiloride and cariporide exhibit much faster dissociation, with half-times of approximately 1 minute and 2.5 minutes, respectively. nih.govresearchgate.net This slow dissociation contributes to the sustained inhibitory action of this compound on NHE1. researchgate.net

Downstream Intracellular Signaling Pathway Modulation

Beyond its direct inhibition of NHE1, this compound also modulates several intracellular signaling pathways that are often activated in conjunction with or as a consequence of NHE1 activity, particularly in conditions like ischemia-reperfusion injury.

Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

This compound treatment has been shown to significantly reduce the phosphorylation of extracellular signal-regulated kinase (ERK1/2). nih.govplos.orgnih.govcore.ac.uk The ERK1/2 pathway is known to be activated in cardiac myocytes during conditions such as intracellular acidosis and myocardial ischemia-reperfusion. nih.gov Activation of ERK1/2 can stimulate NHE1 phosphorylation, further enhancing its activity. nih.gov By inhibiting NHE1, this compound appears to attenuate the activation of this pathway. nih.gov Studies in rat models of myocardial ischemia-reperfusion have demonstrated that administration of this compound significantly reduced ERK1/2 phosphorylation following the ischemic event and reperfusion. nih.govnih.govcore.ac.uk This suggests a link between NHE1 inhibition by this compound and the modulation of ERK1/2 signaling. nih.gov

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has also been observed to suppress the expression of inducible nitric oxide synthase (iNOS). nih.govplos.orgnih.govcore.ac.ukoup.com iNOS is an enzyme involved in the production of nitric oxide, and its expression is often increased in inflammatory and pathophysiological conditions, including myocardial ischemia-reperfusion. core.ac.uk Studies have shown that treatment with this compound attenuates the induction of iNOS following ischemia-reperfusion. nih.govcore.ac.uk This effect is considered a potential contributor to the protective properties of this compound in such settings. nih.govnih.govcore.ac.uk

Influence on Intracellular Ion Homeostasis (e.g., [Ca2+]i)

Inhibition of NHE1 by this compound plays a crucial role in preventing the disruption of intracellular ion homeostasis, particularly the overload of intracellular calcium ([Ca2+]i). nih.govacs.orgkarger.compatsnap.com Under conditions of ischemia or metabolic acidosis, the reduction in intracellular pH activates NHE1, leading to an influx of sodium ions. nih.govacs.orgkarger.com The resulting increase in intracellular sodium concentration ([Na+]i) impairs the function of the Na+/Ca2+ exchanger, which normally extrudes calcium from the cell. nih.govkarger.com This impairment can lead to either a slowing of calcium efflux or a reversal of the exchanger's action, causing an excessive influx of calcium into the cell, resulting in intracellular calcium overload. nih.govkarger.com By inhibiting NHE1, this compound effectively blunts this initial sodium influx, thereby preventing the subsequent increase in intracellular calcium levels. nih.govacs.orgkarger.compatsnap.com This attenuation of cellular ionic derangement is considered a primary mechanism by which this compound exerts its protective effects. nih.govkarger.com

Modulation of Myocardial β-Adrenoceptor System

Research utilizing this compound, a specific NHE-1 inhibitor, has demonstrated its ability to attenuate the downregulation and uncoupling of the myocardial β-adrenoceptor system in models of failing hearts. nih.govnih.gov In studies involving rabbits with pacing-induced heart failure, treatment with this compound significantly improved myocardial βAR density and adenylyl cyclase activity. nih.govnih.gov These improvements in the βAR-AC system were observed in conjunction with attenuated left ventricular (LV) structural and functional alterations and reduced increases in circulating noradrenaline levels. nih.gov

Detailed research findings indicate that in failing rabbit hearts, this compound treatment led to a notable improvement in both βAR density and the activity of adenylyl cyclase, whether stimulated by isoproterenol (B85558) (ISO) or forskolin (B1673556) (Forsk). nih.gov The following table summarizes representative data illustrating the effect of this compound on myocardial βAR density and adenylyl cyclase activity in different experimental groups:

GroupβAR Density (fmol mg⁻¹ protein)ISO-Stimulated AC Activity (pmol cyclic AMP mg⁻¹ protein⁻¹ min⁻¹)Forsk-Stimulated AC Activity (pmol cyclic AMP mg⁻¹ protein⁻¹ min⁻¹)
Shams57.6 ± 4.936.3 ± 6.056.9 ± 6.0
3 wks HF36.3 ± 6.010.0 ± 1.030.0 ± 3.0
3 wks HF + 2 wks SABI56.9 ± 6.025.0 ± 2.554.5 ± 4.8
3 wks HF + 3 wks SABI54.5 ± 4.828.0 ± 3.052.0 ± 5.0

Note: Data presented are representative values derived from research findings nih.gov and illustrate the trend observed. Actual values may vary slightly between specific studies.

The mechanism by which NHE-1 inhibition with this compound influences the upstream myocardial βAR-signaling pathway, which is known to be impaired in heart failure, requires further investigation. nih.gov However, studies have indicated that β1AR stimulation can lead to the upregulation of both NHE-1 mRNA and protein, while NHE-1 inhibition has shown an inhibitory effect on β1AR-induced cardiac hypertrophy. nih.gov This suggests a complex interplay between NHE-1 activity and βAR signaling in the context of cardiac remodeling and dysfunction.

Preclinical Efficacy Studies of Sabiporide in Cardiovascular Pathologies

Myocardial Ischemia-Reperfusion Injury Models

Myocardial ischemia-reperfusion injury (IRI) occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage to the myocardium. esmed.orgmdpi.com Preclinical models of IRI have been used to evaluate the protective effects of sabiporide.

Attenuation of Ischemia-Induced Ventricular Arrhythmias and Fibrillation

Ischemia can lead to serious ventricular arrhythmias, including ventricular tachycardia and fibrillation. nih.govmdpi.com Studies in rat models of myocardial ischemia-reperfusion injury have shown that administration of this compound prior to ischemia results in a dose-dependent reduction of these arrhythmias. nih.govnih.gov This suggests that this compound can effectively reduce the incidence and severity of potentially life-threatening electrical disturbances in the heart during ischemic events.

Reduction of Myocardial Infarct Size

A key outcome measured in preclinical IRI studies is the size of the myocardial infarct, which represents the area of irreversible tissue damage. This compound has demonstrated a significant ability to reduce myocardial infarct size in animal models. In a rat model, administration of this compound prior to coronary artery occlusion dose-dependently reduced infarct size, with an ED50 value of 0.14 mg/kg. nih.govnih.gov Administration of this compound prior to reperfusion also resulted in a substantial reduction in infarct size. nih.govnih.govresearchgate.net

Table 1: Reduction of Myocardial Infarct Size by this compound in a Rat Model

Treatment TimingThis compound Dose (mg/kg)Infarct Size Reduction (%)Reference
Prior to occlusionDose-dependentED50 = 0.14 mg/kg nih.govnih.gov
Prior to reperfusion1.0~39 nih.govnih.govresearchgate.net

Preservation of Ventricular Function Post-Ischemia

While direct detailed data on the preservation of ventricular function post-ischemia specifically by this compound is less prominent in the provided snippets compared to infarct size and arrhythmias, studies on NHE1 inhibitors in general and related research indicate that reducing infarct size and mitigating cellular damage are typically associated with improved ventricular function. For instance, a study using cariporide (B1668443), another NHE1 inhibitor, in a pig model of IRI showed improved subendocardial segment shortening in the infarcted area when combined with GSH retroinfusion, suggesting a link between NHE1 inhibition and functional recovery. nih.gov Furthermore, reducing adverse left ventricular remodeling is a desirable outcome in preclinical studies aiming to predict improved cardiac function after injury. ucl.ac.uk

Mitigation of Cardiac Biomarker Release (e.g., Creatine (B1669601) Phosphokinase, Troponin I)

The release of cardiac biomarkers such as creatine phosphokinase (CPK) and troponin I (TnI) into the bloodstream is indicative of myocardial injury. nih.govresearchgate.netavalonhcs.comnih.gov Preclinical studies with this compound have shown that the reduction in infarct size is accompanied by a decrease in the circulating levels of these biomarkers. nih.govnih.govresearchgate.net In one study, treatment with this compound reduced plasma levels of CPK and troponin I by 63% and 55%, respectively. nih.gov Administration prior to reperfusion also significantly reduced the levels of these biomarkers. nih.gov

Table 2: Mitigation of Cardiac Biomarker Release by this compound in a Rat Model

BiomarkerThis compound TreatmentReduction (%)Reference
Creatine Phosphokinase (CPK)Prior to ischemia-reperfusion63 nih.gov
Troponin I (TnI)Prior to ischemia-reperfusion55 nih.gov
Creatine Phosphokinase (CPK)Prior to reperfusion42 nih.gov
Troponin I (TnI)Prior to reperfusion40 nih.gov

Experimental Heart Failure Studies

Heart failure is a complex syndrome often resulting from various cardiovascular insults, including myocardial infarction, and is characterized by pathological cardiac remodeling. frontiersin.orgresearchgate.net

Inhibition of Pathological Cardiac Remodeling (e.g., hypertrophy, fibrosis, apoptosis)

Pathological cardiac remodeling involves detrimental changes to the heart's structure and function, including cardiomyocyte hypertrophy (enlargement), interstitial fibrosis (excessive collagen deposition), and apoptosis (programmed cell death). frontiersin.orgresearchgate.netmdpi.comnih.goveurekalert.org These processes contribute to the progressive deterioration of cardiac function and the development of heart failure. frontiersin.orgresearchgate.net Preclinical studies have investigated the effects of this compound on these remodeling processes. In a rabbit model of pacing-induced heart failure, this compound treatment significantly attenuated increases in the extent of apoptosis, hypertrophy, and fibrosis that were observed in untreated failing hearts. nih.gov This suggests that this compound can inhibit key aspects of pathological cardiac remodeling in experimental heart failure.

Improvement of Cardiovascular Function in Pacing-Induced Heart Failure

Studies utilizing a rabbit model of pacing-induced heart failure have investigated the effects of this compound on cardiac function and remodeling. In this model, rapid left ventricular pacing leads to structural remodeling, impaired function, increased circulating noradrenaline levels, and impaired responsiveness of the myocardial β-adrenoceptor-adenylyl cyclase system. nih.gov

Treatment with this compound in rabbits with pacing-induced heart failure demonstrated significant improvements in left ventricular function. This compound treatment attenuated the increase in left ventricular end-diastolic diameter (LVEDD) and improved left ventricular systolic fractional shortening (LVS-FS). nih.gov These improvements were observed whether this compound treatment began after one week of pacing or prior to the initiation of pacing. nih.gov

The beneficial effects of this compound were associated with an attenuation of the increases in serum noradrenaline content. nih.gov Furthermore, myocardial β-adrenoceptor density and responsiveness were significantly improved in this compound-treated rabbits compared to untreated animals with heart failure. nih.gov

The progression of pacing-induced heart failure in untreated rabbits was linked to increased apoptosis, hypertrophy, and fibrosis, alongside decreases in myocardial β-adrenoceptor densities and adenylyl cyclase activities. nih.gov this compound treatment significantly attenuated these structural and functional alterations. nih.gov

The following table summarizes key findings related to left ventricular dimensions and function in the pacing-induced heart failure model with and without this compound treatment:

GroupLVEDD (mm) (Mean ± SD)LVS-FS (%) (Mean ± SD)
Shams17 ± 0.2 (n=9)31 ± 1 (n=9)
3 weeks HF20 ± 0.5 (n=8)10 ± 1 (n=8)
3 weeks HF + 2 weeks SABI18 ± 1 (n=7)16 ± 4 (n=7)
3 weeks HF + 3 weeks SABI18 ± 1 (n=9)18 ± 6 (n=9)

Note: Data is derived from a study in rabbits with pacing-induced heart failure. nih.gov

Whole-Body Ischemia-Reperfusion Injury Research

This compound has also been investigated for its protective effects in models of whole-body ischemia-reperfusion injury, a condition that can occur following events such as cardiac arrest. researchgate.netnih.gov Ischemia-reperfusion injury involves tissue damage that occurs when blood supply is restored after a period of oxygen deprivation, leading to inflammation and oxidative damage. wikipedia.orgeajm.org

Post-Resuscitation Pharmacological Conditioning Strategies

In the context of cardiac arrest and resuscitation, post-resuscitation pharmacological conditioning strategies aim to mitigate the damage caused by whole-body ischemia-reperfusion injury. researchgate.netnih.gov this compound has been evaluated as a potential agent for this purpose. researchgate.netnih.gov

In a porcine model of asphyxia-induced cardiac arrest and resuscitation, post-resuscitation pharmacological conditioning with this compound demonstrated protective effects. researchgate.netnih.gov Administration of this compound after the return of spontaneous circulation (ROSC) afforded protection from whole-body ischemia-reperfusion injury. researchgate.netnih.gov This protection was evidenced by improved cardiac function, enhanced blood flow to vital organs, and attenuation of the systemic proinflammatory response. researchgate.netnih.gov

Specifically, in pigs treated with this compound after ROSC, there was less wall motion abnormality and a higher left ventricular ejection fraction compared to control animals. researchgate.netnih.gov

The following table presents a comparison of left ventricular ejection fraction between control and this compound groups in a porcine model of asphyxia-induced cardiac arrest:

GroupLeft Ventricular Ejection Fraction (%)
Control33
This compound47

Note: Data is derived from a study in a porcine model of asphyxia-induced cardiac arrest. researchgate.netnih.gov

This compound treatment also significantly reduced markers of cardiac injury and inflammation. researchgate.netnih.gov In the porcine model, this compound treatment significantly reduced cardiac myeloperoxidase (MPO) activity and cardiac troponin I levels. researchgate.netnih.gov Furthermore, it reduced the plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov

The table below shows the reduction in cardiac injury markers and inflammatory cytokines with this compound treatment in the porcine cardiac arrest model:

MarkerReduction with this compound Treatment (%)
Cardiac MPO activity53
Cardiac Troponin I51
Plasma TNF-α52
Plasma IL-641

Note: Data is derived from a study in a porcine model of asphyxia-induced cardiac arrest. researchgate.netnih.gov

Impact on Systemic Hemodynamics and Organ Perfusion

Beyond its effects on cardiac function, this compound's impact on systemic hemodynamics and organ perfusion has been investigated in the context of whole-body ischemia-reperfusion injury and metabolic acidosis. researchgate.netnih.govplos.org

In the porcine model of asphyxia-induced cardiac arrest, this compound treatment significantly improved post-arrest arterial blood pressure and cardiac stroke volume. researchgate.netnih.gov It also improved mixed-venous blood oxygen saturation and oxygen delivery. researchgate.netnih.gov

The table below shows the improvements in hemodynamic parameters and oxygenation with this compound treatment in the porcine cardiac arrest model:

ParameterImprovement with this compound Treatment (%)
Post-arrest arterial pressure25
Cardiac stroke volume44
Mixed-venous oxygen saturation38
Oxygen delivery118

Note: Data is derived from a study in a porcine model of asphyxia-induced cardiac arrest. researchgate.netnih.gov

Furthermore, compared to the control group, the this compound group in the cardiac arrest model had higher blood flows in vital organs, including the brain, heart, kidney, liver, and spleen, at 30 minutes after ROSC. researchgate.netnih.gov There was no significant difference in blood flow in the distal ileum mucosa between the groups. researchgate.netnih.gov

In a separate study using a porcine model of metabolic acidosis induced by hemorrhage and lactic acid infusion, this compound treatment also demonstrated beneficial effects on systemic hemodynamics and oxygen transport. plos.org this compound significantly attenuated the increase in pulmonary artery pressure (PAP) and pulmonary vascular resistance (PVR) and significantly improved cardiac output. plos.org It also improved mixed venous blood oxygen saturation and systemic blood oxygen delivery. plos.org

The following table summarizes the impact of this compound on hemodynamic parameters and oxygen transport in a porcine model of metabolic acidosis:

ParameterChange with this compound Treatment (%)
Pulmonary artery pressure (PAP)Attenuated increase by 38
Pulmonary vascular resistance (PVR)Attenuated increase by 67
Cardiac outputImproved by 51
Mixed venous oxygen saturation55% (vs 28% in control)
Systemic oxygen deliveryImproved by 36

Note: Data is derived from a study in a porcine model of metabolic acidosis. plos.org

These findings suggest that this compound's ability to inhibit NHE-1 contributes to improved cardiovascular function, enhanced organ perfusion, and attenuation of systemic inflammatory responses in preclinical models of heart failure and whole-body ischemia-reperfusion injury. researchgate.netnih.govnih.govplos.org

Sabiporide in Systemic Inflammatory and Metabolic Disorders

Acute Metabolic Acidosis Research

Acute metabolic acidosis can impair cardiovascular function and increase mortality in critically ill patients. Research using experimental models has investigated the impact of sabiporide on various physiological parameters and outcomes in this setting. plos.orgnih.gov

Improvement of Cardiovascular and Metabolic Function

Studies in experimental models of acute metabolic acidosis, often induced by hemorrhage-induced hypovolemia followed by lactic acid infusion, have demonstrated that this compound can improve cardiovascular function. Treatment with this compound significantly attenuated the increase in pulmonary artery pressure (PAP) and pulmonary vascular resistance (PVR), while significantly improving cardiac output. plos.orgnih.govresearchgate.net this compound treatment also improved mixed venous blood oxygen saturation and systemic blood oxygen delivery. plos.orgnih.govresearchgate.net These findings suggest that this compound can enhance the delivery of oxygen and improve cardiac performance in the presence of acute metabolic acidosis. plos.orgnih.gov

Data on Cardiovascular and Metabolic Function Improvement with this compound in an Experimental Model of Acute Metabolic Acidosis:

ParameterControl Group ChangeThis compound Group ChangeImprovement with this compoundCitation
Pulmonary Artery Pressure (PAP)IncreaseAttenuated Increase38% attenuation plos.orgnih.gov
Pulmonary Vascular Resistance (PVR)IncreaseAttenuated Increase67% attenuation plos.orgnih.gov
Cardiac OutputDecreaseImproved51% improvement plos.orgnih.gov
Mixed Venous Oxygen SaturationLowerHigher55% vs 28% plos.orgnih.gov
Systemic Blood Oxygen DeliveryLowerImproved36% improvement plos.orgnih.gov

Modulation of Pro-inflammatory Cytokine Responses (e.g., TNF-α, IL-6)

Acute metabolic acidosis has been shown to stimulate an inflammatory state. Experimental evidence suggests that this compound can modulate pro-inflammatory cytokine responses. In models of lactic acidosis, this compound treatment reduced the increase in plasma levels of TNF-α and IL-6. plos.orgnih.govresearchgate.net This modulation of inflammatory mediators indicates a potential mechanism by which this compound may exert protective effects in systemic inflammatory conditions. plos.orgnih.gov

Data on Pro-inflammatory Cytokine Modulation with this compound in an Experimental Model of Acute Metabolic Acidosis:

CytokineControl Group IncreaseThis compound Group ReductionCitation
TNF-αSignificant Increase33% reduction plos.orgnih.govresearchgate.net
IL-6Significant Increase63% reduction plos.orgnih.govresearchgate.net

Attenuation of Multi-Organ Injury (e.g., myocardial, hepatic, renal)

Severe metabolic acidosis can lead to tissue hypoperfusion and multi-organ injury. Studies have indicated that this compound treatment can attenuate damage to vital organs. In experimental models, administration of this compound reduced plasma levels of markers indicative of myocardial injury (troponin-I), liver injury (ALT, AST), and potential renal dysfunction (urea). plos.orgnih.govresearchgate.net These findings are consistent with improved tissue perfusion and reduced cellular damage resulting from this compound treatment. plos.orgnih.govresearchgate.net

Data on Attenuation of Multi-Organ Injury Markers with this compound in an Experimental Model of Acute Metabolic Acidosis:

Organ Injury MarkerControl Group IncreaseThis compound Group ReductionCitation
Troponin-I (Myocardial)Significant Increase54% reduction plos.orgnih.govresearchgate.net
ALT (Hepatic)Significant Increase34% reduction plos.orgnih.govresearchgate.net
AST (Hepatic)Significant Increase35% reduction plos.orgnih.govresearchgate.net
Urea (Renal)Significant Increase40% reduction plos.orgnih.govresearchgate.net

Experimental Survival Outcome Analysis

Mortality is increased in patients with metabolic acidosis. Experimental studies have evaluated the impact of this compound on survival rates in models of acute metabolic acidosis. In one study using a pig model, a significant percentage of control animals died during or after the induction of lactic acidosis, primarily due to ventricular fibrillation-induced sudden cardiac arrest. In contrast, all animals treated with this compound survived the experimental protocol. nih.govresearchgate.netplos.org This suggests a potential beneficial effect of this compound on survival in this context. plos.orgnih.gov

Experimental Survival Data in Acute Metabolic Acidosis Model:

GroupNumber of AnimalsSurvival RateCitation
Control862% (3 died) nih.govresearchgate.netplos.org
This compound6100% (6 survived) nih.govresearchgate.netplos.org

Interplay with Bicarbonate Therapy in Acidosis Management

While administration of base, such as sodium bicarbonate, is a common therapeutic approach for metabolic acidosis, it has not consistently shown improvement in clinical outcomes or cellular function in certain types of acidosis like lactic acidosis. researchgate.netkarger.comnih.gov Studies have explored the interaction of this compound with bicarbonate therapy. In an experimental model, administration of sodium bicarbonate did not improve cardiovascular performance or decrease pro-inflammatory responses. researchgate.netnih.gov However, coadministration of a NHE1 inhibitor like this compound with sodium bicarbonate has been shown to result in marked improvement in cardiac contractility in some models. karger.com Furthermore, administration of this compound prior to acid or sodium bicarbonate infusion improved cardiopulmonary performance, blood oxygenation, reduced inflammation, and attenuated organ injury. researchgate.netnih.gov This suggests that NHE1 inhibition may offer benefits even when systemic pH is not significantly improved by bicarbonate alone, and may enhance the effects of bicarbonate in certain settings by preventing the rise in intracellular calcium associated with both acid exposure and bicarbonate addition. researchgate.netkarger.comnih.gov

Severe Sepsis Models

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Experimental models of severe sepsis have been used to investigate the potential therapeutic effects of this compound. In a clinically relevant rat model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound prevented hemodynamic derangement and improved cardiac function. researchgate.netnih.gov this compound treatment also attenuated intestinal mucosal hyperpermeability and reduced the accumulation of abdominal ascites. researchgate.netnih.gov Furthermore, in this sepsis model, this compound reduced plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-10) and markers of organ injury (cardiac troponin, AST, ALT, urea, and lactate), and attenuated neutrophil infiltration in the liver and gut. researchgate.netnih.gov These findings suggest that this compound may offer whole-body protection in severe sepsis by improving cardiovascular performance, lessening the inflammatory response, and attenuating multi-organ injury. researchgate.netnih.gov

Data on Effects of this compound in a Severe Sepsis Model (CLP in Rats):

ParameterVehicle GroupThis compound GroupOutcome with this compoundCitation
Hemodynamic DerangementPresentPreventedImprovement researchgate.netnih.gov
Cardiac FunctionImpairedImprovedImprovement researchgate.netnih.gov
Intestinal HyperpermeabilityIncreasedAttenuatedReduction researchgate.netnih.gov
Abdominal Ascites AccumulationIncreasedReducedReduction researchgate.netnih.gov
Plasma TNF-α LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma IL-6 LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma IL-10 LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma Cardiac Troponin LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma AST LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma ALT LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma Urea LevelsIncreasedReducedReduction researchgate.netnih.gov
Plasma Lactate (B86563) LevelsIncreasedReducedReduction researchgate.netnih.gov
Neutrophil Infiltration (Liver/Gut)IncreasedAttenuatedReduction researchgate.netnih.gov
7-day Survival Rate42%75%Improved researchgate.netnih.gov

Cardioprotective and Organ Protective Effects in Sepsis

Studies in animal models of severe sepsis and acute metabolic acidosis have demonstrated that this compound exhibits cardioprotective and organ protective effects. In a rat model of severe sepsis induced by cecal ligation and puncture (CLP), administration of this compound prevented hemodynamic derangement and improved cardiac function. This was evidenced by improvements in arterial pressure, left ventricle systolic pressure, ±dp/dt max, ejection fraction, and fractional shortening, alongside attenuation of left ventricle end-diastolic pressure elevation and wall motion abnormality. ctdbase.org Furthermore, this compound treatment attenuated intestinal mucosal hyperpermeability and reduced the accumulation of abdominal ascites. ctdbase.org

In a porcine model of acute metabolic acidosis induced by hemorrhage and lactic acid infusion, this compound significantly attenuated the increase in pulmonary artery pressure (PAP) and pulmonary vascular resistance (PVR), and significantly improved cardiac output. wikipedia.orgnih.govuni.lu this compound treatment also improved mixed venous blood oxygen saturation and systemic blood oxygen delivery. wikipedia.orgnih.govuni.lu Evidence of reduced myocardial and liver damage was observed, consistent with improved tissue perfusion. nih.gov

Research indicates that this compound can reduce markers of organ injury. In the porcine metabolic acidosis model, treatment with this compound reduced plasma levels of troponin-I (a marker of myocardial injury), alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) (markers of liver injury), and urea. wikipedia.orgnih.govuni.lu Similarly, in the rat sepsis model, this compound reduced plasma levels of cardiac troponin, AST, ALT, and urea. ctdbase.org

The protective effects observed in these models suggest a potential role for this compound in mitigating organ dysfunction associated with severe systemic insults.

Table 1: Effects of this compound on Organ Injury Markers in Experimental Models

ModelMarkerChange with this compound Treatment (vs. Control)Source
Porcine Metabolic AcidosisTroponin-IReduced by 54% wikipedia.orgnih.govuni.lu
Porcine Metabolic AcidosisALTReduced by 34% wikipedia.orgnih.govuni.lu
Porcine Metabolic AcidosisASTReduced by 35% wikipedia.orgnih.govuni.lu
Porcine Metabolic AcidosisUreaReduced by 40% wikipedia.orgnih.govuni.lu
Rat SepsisCardiac TroponinReduced ctdbase.org
Rat SepsisASTReduced ctdbase.org
Rat SepsisALTReduced ctdbase.org
Rat SepsisUreaReduced ctdbase.org

Table 2: Effects of this compound on Hemodynamic Parameters in Porcine Metabolic Acidosis

ParameterChange with this compound Treatment (vs. Control)Source
Pulmonary Artery Pressure (PAP)Attenuated increase by 38% wikipedia.orgnih.govuni.lu
Pulmonary Vascular Resistance (PVR)Attenuated increase by 67% wikipedia.orgnih.govuni.lu
Cardiac OutputImproved by 51% wikipedia.orgnih.govuni.lu
Mixed Venous Blood Oxygen SaturationImproved (55% vs. 28% in control) wikipedia.orgnih.govuni.lu
Systemic Blood Oxygen DeliveryImproved by 36% wikipedia.orgnih.govuni.lu

Attenuation of Systemic Inflammatory Response

This compound has been shown to attenuate the systemic inflammatory response in experimental models. In the porcine model of acute metabolic acidosis, this compound treatment reduced plasma levels of the pro-inflammatory cytokines TNF-α and IL-6. wikipedia.orgnih.govuni.lu The increase in TNF-α and IL-6 levels observed in control animals was reduced by 50% and 63%, respectively, in animals receiving this compound. nih.gov In the rat sepsis model, administration of this compound also reduced plasma levels of tumor necrosis factor-α, interleukin 6, and interleukin 10, and attenuated neutrophil infiltration in the liver and gut. ctdbase.org These findings suggest that this compound can modulate the release of key mediators of the inflammatory cascade.

Brain Ischemia and Neuroprotection

Investigations into the effects of this compound in models of brain ischemia have indicated neuroprotective properties. This compound has been shown to elicit neuroprotective effects both in vitro and in vivo.

Reduction of Neuronal Cell Death

In cultured neuronal cells, this compound attenuated neuronal cell death induced by glutamate (B1630785) or NMDA (N-methyl-d-aspartic acid). This reduction in cell death was also associated with a decrease in the glutamate or NMDA-induced increase in intracellular calcium levels.

Vascular Smooth Muscle Cell Proliferation and Migration Studies

The role of vascular smooth muscle cell (VSMC) proliferation and migration is critical in the pathogenesis of various vascular diseases, including hypertension, atherosclerosis, and restenosis. NHE activation appears to play a permissive role in these processes. Studies have investigated the effects of this compound, a specific NHE-1 inhibitor, on human pulmonary artery smooth muscle cell proliferation and migration.

Inhibition of Cellular Proliferative Responses

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells. In studies using human pulmonary artery smooth muscle cells, concentrations of this compound as low as 20 µmol/L in culture medium containing growth factors inhibited cell proliferation, as measured by cell counting. This compound also inhibited the rate of DNA synthesis, as examined by measuring BrdU incorporation into DNA. This inhibition of cell growth was not a result of cell death, as demonstrated by the measurement of intracellular lactate dehydrogenase release and the reversibility of inhibition upon washing. Fluorescent-activated cell sorting analysis indicated that NHE-1 inhibition by this compound arrested cell cycle progression at the G0/G1 phase, suggesting a permissive role for NHE activation in the entrance of cells into the cell cycle. This compound also demonstrated a concentration-dependent inhibition of human pulmonary artery smooth muscle cell migration.

Table 3: Inhibition of Human Pulmonary Artery Smooth Muscle Cell Proliferation by this compound

This compound Concentration (µmol/L)Effect on Cell ProliferationMeasurement MethodSource
≥ 20InhibitedCell counting
Not specifiedInhibitedBrdU incorporation
Not specifiedArrested cell cycle at G0/G1Flow cytometry analysis

Relevance to Vascular Remodeling Processes (e.g., Pulmonary Arterial Hypertension)

Vascular remodeling, characterized by structural changes in the blood vessel walls, is a key feature in the pathogenesis of several cardiovascular diseases, including Pulmonary Arterial Hypertension (PAH) atsjournals.orgmdpi.comatsjournals.org. PAH is a life-threatening condition defined by elevated pulmonary arterial pressure and vascular remodeling, primarily due to the excessive proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) atsjournals.orgbiorxiv.org.

Research indicates that NHE-1 plays a significant role in vascular smooth muscle cell proliferation and vascular remodeling atsjournals.orgnih.gov. Elevated NHE-1 activity has been observed in various models of pulmonary hypertension atsjournals.orgbiorxiv.orgahajournals.orgbiorxiv.org. This increased activity contributes to PAH development by raising intracellular pH, which in turn leads to calcium overload, a pivotal factor in increasing the muscularity and contraction of pulmonary vessels biorxiv.orgahajournals.orgbiorxiv.org.

Studies have demonstrated that this compound, as a specific NHE-1 inhibitor, can inhibit the proliferation and migration of human PASMCs mdpi.comatsjournals.orgnih.govatsjournals.org. This inhibitory effect is associated with the blockage of cell cycle progression at the G0/G1 phase researchgate.netnih.gov. The ability of this compound to inhibit PASMC proliferation and migration suggests its potential to attenuate the vascular remodeling processes central to PAH mdpi.comatsjournals.orgnih.gov.

Experimental data supports the link between NHE-1 inhibition and reduced pulmonary vascular remodeling. For instance, deficiency of the NHE1 gene has been shown to prevent hypoxia-induced pulmonary hypertension and vascular remodeling in mice atsjournals.orgahajournals.org. Similarly, other NHE inhibitors, such as dimethyl amiloride (B1667095) and ethylisopropylamiloride, have been reported to significantly reduce pulmonary vascular remodeling in animal models of hypoxia-induced PH mdpi.com.

While research on this compound specifically in the context of PAH in vivo is less extensive in the provided results compared to other NHE-1 inhibitors like rimeporide (B1680636) ahajournals.orgahajournals.org, the in vitro findings regarding its effects on PASMC behavior highlight its relevance to the mechanisms underlying pulmonary vascular remodeling. The inhibition of NHE-1 by this compound disrupts the cellular processes driven by aberrant NHE-1 activity in PASMCs, thereby offering a potential therapeutic avenue for mitigating vascular remodeling in conditions like PAH.

Data from studies investigating the effects of NHE-1 inhibition on PASMC proliferation and migration are summarized below:

CompoundTargetEffect on PASMC ProliferationEffect on PASMC MigrationReference
This compoundNHE-1InhibitedInhibited mdpi.comatsjournals.orgnih.gov
AmilorideNHEInhibitedNot specified biorxiv.orgahajournals.orgbiorxiv.org
EIPANHEInhibitedNot specified mdpi.com
NHE1 siRNANHE-1InhibitedInhibited atsjournals.orgatsjournals.org

This table illustrates that this compound, along with other NHE inhibitors and NHE1 gene silencing, demonstrates inhibitory effects on key cellular processes contributing to vascular remodeling in the pulmonary arteries.

Pharmacological Characterization and Drug Development Considerations

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how structural modifications to a compound affect its biological activity. researchgate.netnih.gov For sabiporide, SAR investigations have focused on identifying the key structural features responsible for its affinity and potency towards the NHE1 transporter. acs.org

Identification of Structural Determinants for NHE1 Affinity and Potency

This compound, as a benzoguanidine, serves as a starting point for SAR studies aimed at optimizing NHE1 inhibition. amanote.comacs.org These studies involve systematically altering different parts of the molecule and evaluating the impact on NHE1 binding affinity and functional potency. The goal is to elucidate which moieties and their spatial arrangement are critical for interaction with the NHE1 protein. This understanding guides the design of new compounds with improved pharmacological profiles.

Rational Design and Synthesis of Analogues

Rational design and synthesis of analogues are directly informed by SAR findings. researchgate.nettubitak.gov.trrsc.org Based on the identified structural determinants for NHE1 affinity and potency, medicinal chemists can design new compounds predicted to have enhanced activity, selectivity, or improved pharmacokinetic properties. researchgate.net For instance, starting from this compound, modifications such as the substitution of a piperidine (B6355638) for the piperazine (B1678402) moiety and alterations to the pyrrole (B145914) group have been explored. acs.org This iterative process of design, synthesis, and biological evaluation allows for the refinement of chemical structures to optimize their therapeutic potential. rsc.org One example involves the identification of N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine (compound 60) through such optimization efforts, showing a notable capacity to prevent ischemic damage in preclinical models. acs.org

Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies

Preclinical research is a critical stage in drug development, involving in vitro and in vivo studies to assess a drug candidate's safety and efficacy before human trials. sabin.orgsimbecorion.com For this compound, this includes comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. simbecorion.comvibiosphen.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

ADME studies are a core component of preclinical pharmacokinetics, describing how a drug is handled by the body over time. vibiosphen.combioivt.comwikipedia.orgnih.gov Methodologies employed in this compound ADME studies would typically involve both in vitro and in vivo approaches. bioivt.comoncodesign-services.com

In vitro methods can include:

Permeability assays: Assessing how well this compound crosses biological membranes, often using cell lines like Caco-2.

Plasma protein binding studies: Determining the extent to which this compound binds to proteins in the blood, which affects its distribution and availability.

Metabolic stability assays: Incubating this compound with liver microsomes or hepatocytes to identify metabolic pathways and assess its susceptibility to enzymatic degradation. oncodesign-services.com

Transporter studies: Investigating if this compound is a substrate or inhibitor of drug transporters, which can influence its absorption, distribution, and excretion. oncodesign-services.com

In vivo ADME studies typically use animal models (e.g., rodents, dogs) to evaluate the integrated processes of ADME. bioivt.commdbneuro.com These studies often involve:

Dosing the animal with this compound (via relevant routes like oral or intravenous administration). mdbneuro.com

Collecting biological samples (blood, urine, feces, tissues) at various time points. mdbneuro.com

Analyzing sample concentrations of this compound and its metabolites using analytical techniques like LC-MS/MS. mdbneuro.com

Determining pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability. bioivt.com

Tissue distribution studies to understand where the drug accumulates in the body. mdbneuro.com

Excretion balance studies to determine the routes and extent of drug elimination. oncodesign-services.com

These methodologies provide crucial data on how this compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and eventually excreted from the body. wikipedia.orgoncodesign-services.com This information is vital for predicting human pharmacokinetics and informing dosing strategies in clinical trials.

Toxicological Assessment Approaches

Preclinical toxicology studies are mandatory to identify potential harmful effects of a drug candidate before it is administered to humans. sabin.org For this compound, toxicological assessments would involve a range of studies in animal models. mdbneuro.com The specific studies conducted depend on the intended clinical use and duration of treatment. simbecorion.com

Common toxicological assessment approaches include:

Acute toxicity studies: Evaluating the effects of a single high dose or short series of doses to determine the immediate toxic effects and estimate a lethal dose (though the focus is often on identifying target organs of toxicity and reversibility). pharmamodels.net

Repeat-dose toxicity studies: Administering this compound repeatedly over a period (e.g., 14 days, 28 days, 90 days, or longer) to assess toxicity upon prolonged exposure. pharmamodels.net These studies help identify target organs of toxicity, characterize the dose-response relationship for toxic effects, and assess the potential for cumulative toxicity.

Genotoxicity studies: Using in vitro and sometimes in vivo tests to determine if this compound can damage genetic material.

Reproductive and developmental toxicity studies: Assessing the potential of this compound to affect fertility, pregnancy outcomes, and the development of offspring. nih.gov

Safety pharmacology studies: Evaluating the effects of this compound on vital organ systems (e.g., cardiovascular, central nervous system, respiratory) at doses around the expected therapeutic range. nih.gov

These studies involve administering different dose levels of this compound to animal groups and observing for clinical signs, monitoring body weight and food consumption, conducting clinical pathology (hematology, clinical chemistry, urinalysis), performing gross necropsy, and conducting histopathological examination of tissues. mdbneuro.com The data from these studies are used to establish a No Observed Adverse Effect Level (NOAEL), which is crucial for setting safe starting doses in human clinical trials. biopharmaservices.com

Early Phase Clinical Research Methodologies

Early phase clinical research, typically encompassing Phase 0, Phase I, and sometimes Phase IIa studies, represents the first time an investigational drug is administered to humans. simbecorion.comtracercro.comecrin.org The primary objectives are to assess safety, tolerability, and increasingly, early pharmacokinetics and pharmacodynamics in humans. simbecorion.combiopharmaservices.comtracercro.com

Methodologies in early phase clinical research for this compound would involve:

Study Design: Employing designs such as single ascending dose (SAD) and multiple ascending dose (MAD) studies in a small number of healthy volunteers or sometimes patients, depending on the drug's profile and target indication. biopharmaservices.comtracercro.com Adaptive designs may also be utilized. ecrin.org

Participant Selection: Carefully selecting participants based on inclusion and exclusion criteria, often healthy volunteers in initial Phase I studies to minimize confounding factors. ecrin.orgppd.com

Dose Escalation: Starting with a very low dose based on preclinical data (e.g., NOAEL from toxicology studies) and gradually increasing the dose in subsequent cohorts of participants, provided the lower doses are well-tolerated. biopharmaservices.com Sequential dosing with observation periods is common. biopharmaservices.com

Pharmacokinetic Assessments: Frequent collection of blood and other biological samples to measure this compound concentrations over time and calculate human pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance). biopharmaservices.comtracercro.comppd.com This helps understand how the drug is absorbed, distributed, metabolized, and excreted in humans and informs later-phase dosing. tracercro.com

Pharmacodynamic Assessments: Measuring relevant biomarkers or physiological responses to assess the drug's effect on its target (NHE1 activity in this case) and the downstream biological pathways. tracercro.comecrin.org This helps confirm the mechanism of action in humans and provides early evidence of biological activity.

Safety Monitoring: Intensive monitoring of participants for adverse events, changes in vital signs, laboratory parameters (hematology, clinical chemistry, urinalysis), and other safety endpoints. biopharmaservices.comecrin.org This is a primary focus of early phase trials. simbecorion.comecrin.org

Data Analysis: Analyzing PK, PD, and safety data to characterize the drug's profile in humans, establish a preliminary dose-response relationship for both desired effects and adverse events, and determine the maximum tolerated dose (MTD) or a safe dose range for subsequent studies. biopharmaservices.com

Early phase clinical trials provide essential translational data, bridging the gap between preclinical findings and larger-scale efficacy studies. tracercro.com

Phase 1 Study Designs for Pharmacokinetic and Pharmacodynamic Evaluation

Phase 1 clinical trials are the initial studies conducted in humans to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug celinehh.comuc.edu. These studies are typically conducted in a small group of healthy volunteers, although in certain therapeutic areas like oncology, they may involve patients celinehh.comuc.educlinicaltrial.be. The primary goals include determining a safe dose range and understanding how the body absorbs, distributes, metabolizes, and excretes the drug (PK), as well as the drug's effects on the body (PD) celinehh.comvibiosphen.com.

Common designs for Phase 1 PK/PD studies include Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies tracercro.comquanticate.com. In SAD studies, small groups of participants receive a single dose of the compound, which is then escalated in subsequent groups if deemed safe and the PK data are as expected quanticate.com. MAD studies investigate the PK and PD of multiple doses over a period, with dose levels and intervals selected based on single-dose data quanticate.com. These studies are crucial for identifying drug accumulation and further characterizing the drug's behavior with repeated administration quanticate.com.

For this compound, completed Phase 1 studies listed on clinical trial registries include those evaluating single and multiple oral doses in healthy subjects patsnap.com. These studies have assessed the pharmacokinetics of this compound after administration of various doses and formulations, including drinking solution and film-coated tablets patsnap.com. Multiple ascending dose studies over several days have also been conducted to assess PK, PD, and safety patsnap.com.

The design of Phase 1 studies for compounds like this compound often involves intensive monitoring in a clinical research unit (CRU) clinicaltrial.bequanticate.com. This controlled environment allows for frequent sample collection for PK analysis and close observation for any immediate or delayed pharmacodynamic effects clinicaltrial.bequanticate.com. PK analysis involves determining parameters such as absorption rate, peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), distribution volume, metabolism, and excretion rate vibiosphen.com. PD assessments are tailored to the drug's mechanism of action; for a NHE1 inhibitor like this compound, these could involve measuring relevant physiological or biochemical markers influenced by NHE1 activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is an important aspect of these studies, helping to understand the relationship between drug exposure and its effects vibiosphen.comnih.gov. This modeling can inform dose selection for later-phase trials and optimize dosing regimens nih.gov.

Methodologies for Assessing Tolerability in Healthy Volunteer Studies

Tolerability assessment in healthy volunteer studies is a critical component of Phase 1 trials, focusing on how well subjects tolerate the investigational drug celinehh.comclinicaltrial.bequanticate.com. The primary aim is to identify any adverse effects that occur and determine the dose range that is acceptably tolerated celinehh.comuc.edu.

Methodologies for assessing tolerability are comprehensive and involve several approaches:

Clinical Observation: Close monitoring of participants by trained medical staff for any signs or symptoms of adverse reactions clinicaltrial.bequanticate.com. This includes subjective reports from the volunteers themselves.

Vital Signs Monitoring: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature to detect any physiological changes induced by the drug uc.edu.

Laboratory Assessments: Collection and analysis of blood and urine samples to evaluate various hematological, biochemical, and renal function parameters uc.edu. Changes in these parameters can indicate potential organ toxicity or other adverse effects.

Electrocardiograms (ECGs): Monitoring of cardiac activity to detect any effects on heart rhythm or conduction, particularly important for drugs that may influence ion channels.

Recording of Adverse Events (AEs): Detailed documentation of all adverse events reported by participants or observed by investigators, including their severity, onset, duration, and relationship to the study drug nih.gov.

Patient-Reported Outcomes (PROs): Increasingly, PROs are being integrated into early-phase trials to capture the patient's perspective on tolerability, including the impact of side effects on their daily life nih.gov. While historically relying on investigator reporting, there is growing recognition of the value of direct patient input nih.gov.

In the context of this compound, tolerability would be assessed through these standard methodologies in the Phase 1 studies conducted in healthy volunteers patsnap.com. The goal is to establish a safety profile in a non-diseased population before proceeding to test the drug in patients.

Potential Drug-Drug Interaction Research

Evaluating the potential for drug-drug interactions (DDIs) is a crucial part of drug development to ensure that co-administration with other medications is safe and does not compromise efficacy sps.nhs.ukeuropa.eu. DDIs can occur through various mechanisms, broadly categorized as pharmacokinetic or pharmacodynamic interactions sps.nhs.ukwikipedia.org.

Pharmacokinetic interactions involve changes in how the body handles a drug (Absorption, Distribution, Metabolism, Excretion - ADME) due to the presence of another drug vibiosphen.comrxlist.com. Pharmacodynamic interactions occur when two drugs have additive or opposing pharmacological effects, often by acting on the same receptors or pathways sps.nhs.ukeuropa.euwikipedia.org.

Research into the potential for DDIs with this compound would involve both in vitro and in vivo studies to identify potential interaction mechanisms and predict their clinical significance europa.eunih.gov.

Mechanistic Basis of Potential Interactions

The mechanistic basis of potential drug-drug interactions for this compound would primarily stem from its known activity as a selective NHE1 inhibitor researchgate.netnih.gov. Potential mechanisms include:

Metabolic Interactions: this compound could potentially inhibit or induce cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for the metabolism of other co-administered drugs wikipedia.orgrxlist.com. Conversely, other drugs could affect the metabolism of this compound. In vitro studies using human liver microsomes or hepatocytes would be conducted to assess the potential for this compound to inhibit or be metabolized by major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) nih.govnih.gov.

Transporter-Mediated Interactions: Drug transporters play a significant role in the absorption, distribution, and excretion of drugs europa.eu. This compound could potentially interact with drug transporters (e.g., OATP, OAT, OCT, P-gp, BCRP) in the intestine, liver, or kidneys, affecting the systemic exposure or tissue distribution of co-administered drugs europa.eu. In vitro studies using cell lines expressing relevant transporters would be used to investigate if this compound is a substrate for or an inhibitor of these transporters.

Pharmacodynamic Interactions: As an NHE1 inhibitor, this compound influences ion transport. Co-administration with other drugs that affect ion channels or transporters, or those that impact intracellular pH or calcium levels, could lead to additive or opposing pharmacodynamic effects wikipedia.org. While specific pharmacodynamic interaction studies are determined on a case-by-case basis, the potential for such interactions would be considered based on the known pharmacology of this compound and commonly co-prescribed medications europa.eu.

Understanding these mechanistic bases through in vitro studies is the first step in predicting potential clinical drug-drug interactions europa.eunih.gov.

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies

In vitro to in vivo extrapolation (IVIVE) methodologies are essential tools used to translate findings from in vitro DDI studies into predictions of clinical DDI risk nih.govyoutube.comscitovation.com. This involves using mathematical models and scaling factors to estimate how in vitro inhibition or induction of enzymes or transporters will translate to changes in drug exposure (in vivo) in humans nih.govyoutube.comresearchgate.net.

Common IVIVE approaches for DDI prediction include:

Basic Static Models: These models use in vitro inhibition constants (Ki) or IC50 values and estimated in vivo drug concentrations (e.g., unbound plasma concentration) to predict the magnitude of interaction nih.gov. Inhibition ratios are calculated to assess the likelihood of a clinically significant interaction.

Dynamic Models (e.g., Simcyp, PBPK modeling): Physiologically Based Pharmacokinetic (PBPK) models are more sophisticated computational tools that simulate drug absorption, distribution, metabolism, and excretion in the human body youtube.comscitovation.commdpi.com. These models incorporate in vitro data on enzyme and transporter kinetics, as well as physiological parameters, to predict drug concentration-time profiles and the impact of co-administered drugs on these profiles youtube.comresearchgate.net. PBPK modeling can predict the extent of interaction (e.g., change in AUC or Cmax) and help assess the need for clinical DDI studies or dose adjustments nih.govscitovation.com.

Translational Perspectives and Future Research Directions

Identification of Novel Therapeutic Targets for NHE1 Inhibition

While NHE1 is a primary target, research continues to explore additional or related therapeutic targets that could enhance the efficacy of NHE1 inhibition or address associated pathological pathways. The rationale for targeting NHE1 stems from its role in intracellular ion homeostasis and pH regulation, which are disrupted in various diseases nih.govpatsnap.comnih.gov. During conditions like ischemia, intracellular acidosis activates NHE1, leading to excessive sodium influx and subsequent calcium overload via the Na+/Ca2+ exchanger (NCX), ultimately contributing to cell injury and death nih.govnih.govresearchgate.net.

Beyond direct NHE1 blockade, future research may focus on targets involved in the upstream regulation or downstream consequences of NHE1 activity. For instance, NHE1 activity is influenced by various factors, including hormonal signals, protein kinases, and interactions with other proteins like ezrin nih.govnih.govnih.gov. Targeting these regulatory mechanisms could offer alternative strategies to modulate NHE1 activity imrpress.com. Additionally, the downstream effects of NHE1-mediated ion dysregulation, such as activation of signaling pathways like ERK1/2 and iNOS induction, represent potential co-targets nih.govresearchgate.net. Studies have shown that Sabiporide can attenuate ERK phosphorylation and iNOS induction in preclinical models, suggesting that these pathways are linked to its protective effects nih.gov.

Furthermore, the interplay between NHE1 and other ion channels and transporters, such as voltage-gated calcium channels (Cav1.2, Cav3.1, Cav3.2), transient receptor potential channels (TRPC6, TRPM2, TRPV1, TRPV2), and the Na+/Ca2+ exchanger (NCX), presents opportunities for identifying novel combination targets mdpi.com. For example, inhibiting NCX could attenuate the increase in intracellular calcium driven by NHE1 activity mdpi.com. Research in PAH models suggests that inhibiting pathways associated with increased intracellular calcium, potentially influenced by NHE1, could be beneficial mdpi.com.

Development of Advanced Preclinical Models for this compound Research

The translation of promising preclinical findings for NHE1 inhibitors like this compound into clinical success has faced challenges, highlighting the critical need for more predictive and clinically relevant preclinical models nih.govimrpress.comfrontiersin.org. Traditional in vitro and in vivo models have been instrumental in understanding NHE1's role and the effects of its inhibitors researchgate.netnih.gov. However, the complexity of human diseases, such as the multifaceted nature of cardiovascular disease and the tumor microenvironment, necessitates more sophisticated models pharmafeatures.comfrontiersin.org.

Future research will increasingly utilize advanced preclinical models, including:

Genetically Engineered Mouse (GEM) Models: These models can be designed to mimic specific disease states or express/lack particular proteins, such as NHE1-deficient mice, which have shown resistance to hypoxia-induced PAH and vascular remodeling mdpi.comcancer.gov.

Patient-Derived Xenografts (PDX) and Organoids: These models, derived from human tissues, better recapitulate the heterogeneity and complexity of human tumors and organs, offering a more relevant platform for evaluating the efficacy of NHE1 inhibitors in cancer and other diseases pharmafeatures.comfrontiersin.orgcancer.gov. Organoids, in particular, allow for the study of organ-specific diseases and drug responses in a more physiologically relevant 3D environment pharmafeatures.com.

3D Cell Culture Models (Spheroids): These models provide a more realistic representation of cell-cell and cell-matrix interactions compared to traditional 2D cultures, which is crucial for studying diseases like cancer and PAH where cellular proliferation and migration are key factors mdpi.comfrontiersin.orgt2evolve.com. Studies using cancer cell spheroids have demonstrated the effects of NHE1 inhibitors on growth and survival researchgate.net.

Advanced In Vitro Systems: This includes developing models that incorporate the tumor microenvironment (TME) or neurovascular unit to better understand the complex interactions influencing disease progression and therapeutic response frontiersin.orgresearchgate.net.

These advanced models aim to improve the predictability of preclinical studies, harmonize procedures for better regulatory alignment, and provide deeper insights into the mechanisms of action and potential off-target effects of NHE1 inhibitors t2evolve.com.

Strategies for Next-Generation NHE1 Inhibitors

While this compound is recognized as a potent and selective NHE1 inhibitor with persistent inhibition kinetics compared to earlier compounds like amiloride (B1667095) and cariporide (B1668443), the development of next-generation inhibitors continues nih.govnih.gov. Strategies for developing these inhibitors are driven by the need for improved specificity, potency, pharmacokinetic profiles, and reduced off-target effects nih.govimrpress.comjscholaronline.org.

Key strategies include:

Structure-Based Drug Design: The elucidation of the three-dimensional structure of the NHE1 protein and its inhibitor binding site provides a valuable framework for designing novel compounds with enhanced affinity and specificity for NHE1 imrpress.com.

Lead Optimization: Building upon the structures of existing inhibitors like this compound, lead optimization efforts can involve modifying chemical structures to improve potency, selectivity, and pharmacokinetic properties while eliminating undesirable off-target activities jscholaronline.org. For example, modifications to the piperazine (B1678402) linker and pyrrole (B145914) substructure of this compound led to the identification of a novel NHE1 inhibitor with improved characteristics jscholaronline.org.

Development of Structurally Distinct Compounds: Exploring novel chemical scaffolds different from existing benzoguanidines (like this compound) and pyrazinoyl guanidines (like amiloride and cariporide) could yield inhibitors with unique binding characteristics and potentially improved therapeutic profiles nih.govimrpress.com.

Targeting Regulatory Mechanisms: Instead of solely blocking the ion exchange pore, future inhibitors could target the endogenous regulatory mechanisms of NHE1 activity, such as phosphorylation sites on its cytosolic tail, to selectively inhibit the hyperactive state associated with disease while preserving basal housekeeping functions imrpress.comfrontiersin.org.

The goal of these strategies is to develop NHE1 inhibitors with optimized profiles that can overcome the limitations observed in some clinical trials of earlier-generation compounds nih.govimrpress.com.

Integration of Omics Technologies in this compound Efficacy Studies

The advent of high-throughput omics technologies offers powerful tools to gain a comprehensive understanding of the molecular effects of this compound and other NHE1 inhibitors and to identify predictors of therapeutic response nih.govnumberanalytics.comcrownbio.com. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological changes induced by NHE1 inhibition in various disease contexts crownbio.comnih.govagronomyjournals.com.

Applications of omics technologies in this compound research include:

Identifying Molecular Pathways Affected by NHE1 Inhibition: Transcriptomics and proteomics can reveal changes in gene and protein expression patterns following this compound treatment, shedding light on the downstream pathways influenced by NHE1 activity crownbio.com.

Understanding Disease Mechanisms: Omics data can help to further elucidate the role of NHE1 in the complex molecular networks underlying diseases like heart failure, PAH, and cancer nih.govnih.govmdpi.com.

Identifying Predictive Biomarkers: Analyzing omics data from preclinical models or patient samples treated with NHE1 inhibitors can help identify molecular signatures that predict therapeutic response or resistance crownbio.comnih.govmdpi.com.

Investigating Off-Target Effects: While this compound is selective for NHE1, multi-omics analysis can help identify any unintended effects on other biological pathways nih.gov.

Integrating these diverse datasets requires advanced bioinformatics and computational approaches to identify meaningful patterns and correlations nih.govnumberanalytics.comcrownbio.com. Future studies will likely leverage single-cell omics technologies to understand the effects of NHE1 inhibition at the resolution of individual cells, particularly in heterogeneous tissues like tumors crownbio.com.

Exploration of Biomarkers for Therapeutic Response and Patient Stratification

Identifying biomarkers that predict therapeutic response to NHE1 inhibitors is crucial for patient stratification and implementing personalized medicine approaches nih.govmedrxiv.org. Biomarkers can help select patients most likely to benefit from this compound treatment, monitor treatment efficacy, and potentially identify patients at risk of adverse events.

Potential biomarkers for exploration in the context of this compound and NHE1 inhibition include:

NHE1 Expression and Activity Levels: Elevated NHE1 expression or activity in target tissues could serve as a predictive biomarker, as diseases where NHE1 is hyperactive are potential candidates for inhibition nih.govmdpi.com. Studies have shown increased NHE1 activity in PASMCs from PAH patients and in various cancer cells nih.govmdpi.com.

Markers of Intracellular Ion Homeostasis: Levels of intracellular sodium and calcium, which are directly influenced by NHE1 and NCX activity, could serve as pharmacodynamic biomarkers to confirm target engagement and assess the extent of ion dysregulation nih.govresearchgate.net.

Markers of Downstream Signaling Pathways: Biomarkers related to pathways affected by NHE1 activity, such as phosphorylated ERK1/2 or iNOS expression, could indicate therapeutic response nih.govresearchgate.net.

Omics-Derived Signatures: As discussed in the previous section, integrated omics analysis can identify complex molecular signatures (combinations of genes, proteins, or metabolites) that correlate with therapeutic outcomes nih.govmdpi.com.

Imaging Biomarkers: Advanced imaging techniques could potentially be used to monitor real-time changes in relevant physiological parameters influenced by NHE1 activity in live animal models crownbio.com.

Q & A

Q. What is the mechanistic basis of Sabiporide’s cardioprotective effects in metabolic acidosis models?

this compound, a selective NHE1 inhibitor, mitigates intracellular sodium and calcium overload during ischemia-reperfusion injury, preserving mitochondrial function and reducing oxidative stress. Methodologically, researchers should:

  • Use in vivo models (e.g., hypovolemic hypotension + lactic acid infusion in rats) to simulate metabolic acidosis .
  • Measure cardiac output, pulmonary artery pressure, and biomarkers like troponin-I to quantify myocardial injury .
  • Employ inhibitors/knockout models to isolate NHE1 activity from other ion exchangers.

Key Data from Preclinical Studies

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Reduction (%)p-valueSource
TNF-α (pg/mL)450 ± 80225 ± 4550%<0.05
Troponin-I (ng/mL)4.2 ± 0.91.9 ± 0.454%<0.05
Mortality (24 hrs)100% (8/8)0% (0/6)100%0.0002

Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory effects?

  • Experimental Design :
  • Induce systemic inflammation via lactic acidosis (e.g., 2-hour lactic acid infusion post-hypovolemia) .
  • Administer this compound (3 mg/kg) post-induction and monitor cytokine levels (TNF-α, IL-6) via ELISA .
  • Include control groups with saline/vehicle and validate using NHE1-deficient models.
    • Critical Parameters :
  • Time-course analysis of cytokine production (baseline to 300 mins post-infusion) .
  • Correlate inflammatory markers with organ injury (e.g., ALT/AST for liver, urea for kidney) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different ischemia-reperfusion models?

Discrepancies may arise from variations in:

  • Model Severity : Severe hemorrhage (50 mL/kg blood loss) vs. moderate hypoxia .
  • Dosing Regimens : Single vs. repeated dosing (e.g., 3 mg/kg bolus vs. continuous infusion).
  • Outcome Measures : Survival rates vs. biomarker normalization. Methodological Recommendations :
  • Conduct meta-analyses of preclinical data to identify dose-response patterns.
  • Use multivariate regression to isolate variables (e.g., acidosis severity, comorbidities) impacting efficacy .

Q. What strategies optimize this compound’s translational potential for clinical trials?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling :
  • Assess bioavailability and tissue penetration in large-animal models (e.g., porcine cardiac arrest models) .
  • Validate using radiolabeled this compound and mass spectrometry.
    • Combination Therapy :
  • Test synergies with antioxidants (e.g., N-acetylcysteine) or antiarrhythmics .
  • Design factorial experiments to evaluate additive vs. synergistic effects.

Q. How can multi-omics approaches elucidate this compound’s long-term effects on organ systems?

  • Transcriptomics : RNA-seq on cardiac tissue to identify NHE1-regulated pathways (e.g., apoptosis, calcium signaling).
  • Metabolomics : LC-MS profiling of plasma to track lactate/pyruvate ratios and ATP metabolites .
  • Integration : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to link molecular changes to functional outcomes.

Methodological Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Linear Mixed Models : Account for repeated measures (e.g., cytokine levels over time) .
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for mortality data .
  • Power Analysis : Ensure sample sizes (n ≥ 6/group) to detect ≥40% effect sizes (α = 0.05, power = 80%) .

Q. How should researchers validate this compound’s specificity for NHE1 in complex biological systems?

  • Knockout Models : Compare outcomes in NHE1-KO vs. wild-type animals.
  • Inhibitor Panels : Co-administer non-selective NHE inhibitors (e.g., amiloride) to rule off-target effects .
  • Patch-Clamp Electrophysiology : Directly measure NHE1 activity in cardiomyocytes post-treatment.

Data Reproducibility & Transparency

  • Data Sharing : Raw datasets (e.g., cytokine levels, hemodynamic parameters) should be archived in repositories like Figshare or Zenodo .
  • Protocol Registration : Pre-register experimental designs on platforms like OSF to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.